![molecular formula C24H20ClN3O2S B2910402 N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-39-0](/img/no-structure.png)

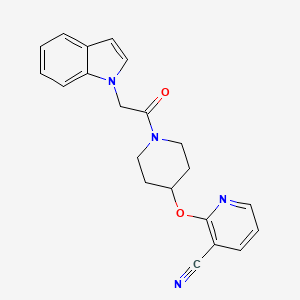

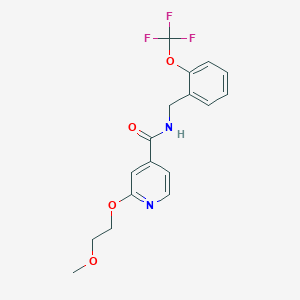

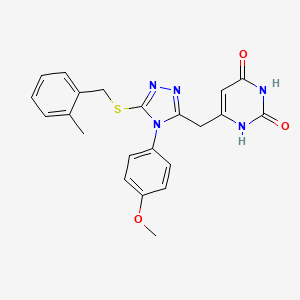

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinazoline ring system at its core. The quinazoline ring is a bicyclic compound, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). Attached to this core structure are various functional groups, including a sulfanylidene group, a carboxamide group, and a benzyl group .作用機序

将来の方向性

Given the lack of information about this compound, future research could focus on elucidating its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential bioactivity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-chlorobenzaldehyde with N-benzyl-N-methylthiourea to form 2-chloro-N-benzyl-N-methylbenzylideneimine. This intermediate is then reacted with 2-aminobenzoic acid to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, which is then converted to the final product through reaction with N,N'-dicyclohexylcarbodiimide and N-methylmorpholine.", "Starting Materials": [ "2-chlorobenzaldehyde", "N-benzyl-N-methylthiourea", "2-aminobenzoic acid", "N,N'-dicyclohexylcarbodiimide", "N-methylmorpholine" ], "Reaction": [ "2-chlorobenzaldehyde is reacted with N-benzyl-N-methylthiourea in ethanol to form 2-chloro-N-benzyl-N-methylbenzylideneimine.", "2-chloro-N-benzyl-N-methylbenzylideneimine is reacted with 2-aminobenzoic acid in ethanol to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid.", "N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and N-methylmorpholine in dichloromethane to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS番号 |

422273-39-0 |

製品名 |

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

分子式 |

C24H20ClN3O2S |

分子量 |

449.95 |

IUPAC名 |

N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31) |

InChIキー |

XEIDERRCINRARV-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)

![N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2910338.png)